molecular formula C19H17ClN2O2 B10996477 3-(4-chlorophenyl)-N-(4-hydroxyphenyl)-3-(1H-pyrrol-1-yl)propanamide

3-(4-chlorophenyl)-N-(4-hydroxyphenyl)-3-(1H-pyrrol-1-yl)propanamide

Cat. No.: B10996477
M. Wt: 340.8 g/mol
InChI Key: VIFPCNSHOZEFLZ-UHFFFAOYSA-N
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Description

    3-(4-chlorophenyl)-N-(4-hydroxyphenyl)-3-(1H-pyrrol-1-yl)propanamide: , is a nonsteroidal anti-inflammatory drug (NSAID).

  • It was developed as a selective cyclooxygenase-2 (COX-2) inhibitor, primarily used to manage pain, inflammation, and arthritis.
  • The compound’s chemical structure features a pyrrole ring, a phenyl ring with a chlorine substituent, and a hydroxyphenyl group.
  • Preparation Methods

    • Celecoxib can be synthesized through various routes. One common method involves the reaction of 4-chlorobenzoyl chloride with 4-hydroxybenzylamine, followed by cyclization to form the pyrrole ring.
    • Industrial production typically employs large-scale processes, optimizing yields and minimizing impurities.
  • Chemical Reactions Analysis

      Oxidation: Celecoxib is susceptible to oxidative metabolism, primarily mediated by cytochrome P450 enzymes.

      Reduction: Reduction reactions may occur, leading to the formation of metabolites.

      Substitution: The chlorine atom in the phenyl ring can undergo substitution reactions.

      Common Reagents: Cytochrome P450 enzymes, reducing agents, and nucleophiles.

      Major Products: Metabolites include hydroxylated and carboxylated derivatives.

  • Scientific Research Applications

      Chemistry: Celecoxib serves as a model compound for studying COX-2 inhibition and drug design.

      Biology: Researchers investigate its impact on inflammation pathways, cell signaling, and gene expression.

      Medicine: Widely used for pain relief, especially in arthritis and other inflammatory conditions.

      Industry: Celecoxib’s industrial applications include pharmaceutical production and drug formulation.

  • Mechanism of Action

    • Celecoxib selectively inhibits COX-2, reducing prostaglandin synthesis without affecting COX-1 (which is involved in gastric protection).
    • By blocking COX-2, it suppresses inflammation and pain.
    • Molecular targets include the active site of COX-2 and downstream signaling pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Other NSAIDs like ibuprofen, naproxen, and diclofenac.

      Uniqueness: Celecoxib’s selectivity for COX-2 sets it apart, minimizing gastrointestinal side effects compared to non-selective NSAIDs.

    Properties

    Molecular Formula

    C19H17ClN2O2

    Molecular Weight

    340.8 g/mol

    IUPAC Name

    3-(4-chlorophenyl)-N-(4-hydroxyphenyl)-3-pyrrol-1-ylpropanamide

    InChI

    InChI=1S/C19H17ClN2O2/c20-15-5-3-14(4-6-15)18(22-11-1-2-12-22)13-19(24)21-16-7-9-17(23)10-8-16/h1-12,18,23H,13H2,(H,21,24)

    InChI Key

    VIFPCNSHOZEFLZ-UHFFFAOYSA-N

    Canonical SMILES

    C1=CN(C=C1)C(CC(=O)NC2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl

    Origin of Product

    United States

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